

Contextual Information on Isorosmanol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Isorosmanol

CAS No.: 93780-80-4

Cat. No.: S1921399

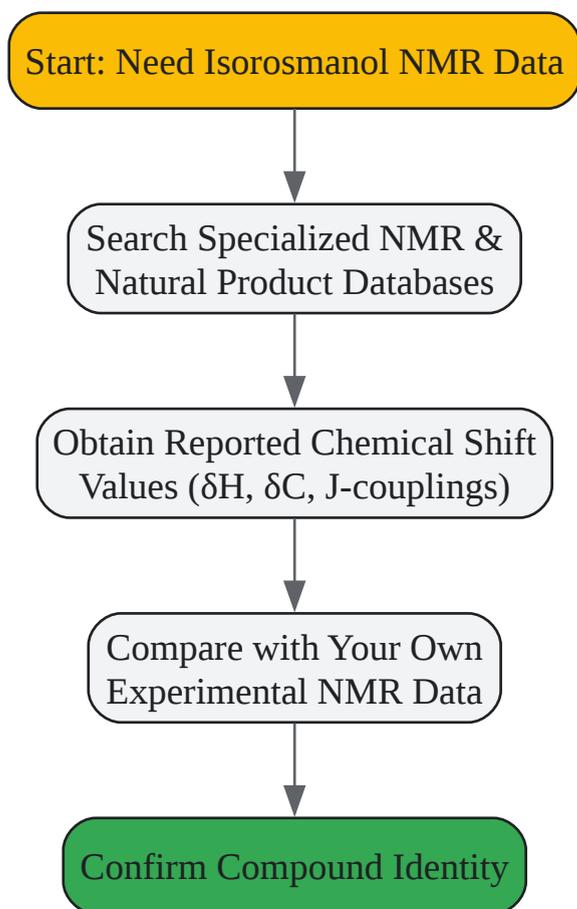
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The table below summarizes the key details about **Isorosmanol** found in the search results.

Aspect	Details
Chemical Classification	Abietane-type diterpenoid / phenolic diterpene [1] [2]
Natural Source	<i>Rosmarinus officinalis</i> (Rosemary), <i>Salvia rosmarinus</i> [1] [3] [4]
Research Context	Isolated and mentioned in studies on triglyceride accumulation inhibition in HepG2 cells [3] and the characterization of terpenoid glycosides [4].
NMR Data Status	Not explicitly provided in the searched articles. Its identity is confirmed through spectroscopic methods, but numerical data (δ H, δ C) is absent [3] [4].

How to Locate the NMR Data

For a compound like **Isorosmanol**, finding full NMR data typically requires consulting specialized databases. Here is a logical workflow to guide your search, based on common laboratory practice for identifying natural products.



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I suggest you pursue the following concrete steps to find the data you need:

- **Query Specialized Databases:** Search scientific databases using the precise chemical name and relevant identifiers.
 - **SciFinder[®]** or **Reaxys:** These are subscription-based chemical databases that are highly likely to contain curated NMR spectra for **Isorosmanol**.
 - **PubMed / PMC:** While the general search did not yield the data, trying a focused search on these platforms with the query "**Isorosmanol** NMR" may locate a paper that includes the full spectral data.
 - **Spectral Data Repositories:** Look for data on platforms like **NMRShiftDB** or commercial spectral libraries.
- **Leverage Structural Analogues:** The search results indicate that compounds like **rosmanol**, **7-O-methylrosmanol**, and **carnosol** are structurally very close to **Isorosmanol** [1] [3]. The NMR data of

these analogues can serve as an excellent reference point for predicting and assigning the shifts for **Isorosmanol**.

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References

1. Targeted metabolite profiling of Salvia rosmarinus Italian local ... [pmc.ncbi.nlm.nih.gov]
2. An Update on Recent Studies Focusing on the Antioxidant ... [pmc.ncbi.nlm.nih.gov]
3. Inhibitory Effects of Constituents from the Aerial Parts ... [pmc.ncbi.nlm.nih.gov]
4. New terpenoid glycosides obtained from Rosmarinus ... [sciencedirect.com]

To cite this document: Smolecule. [Contextual Information on Isorosmanol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1921399#isorosmanol-nmr-data>]

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